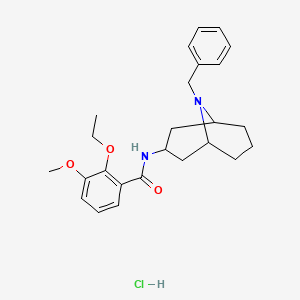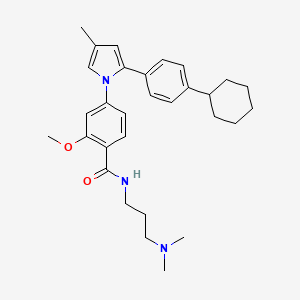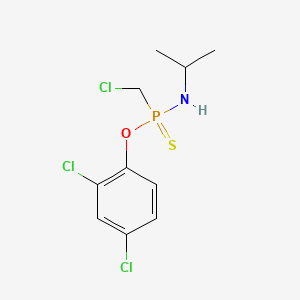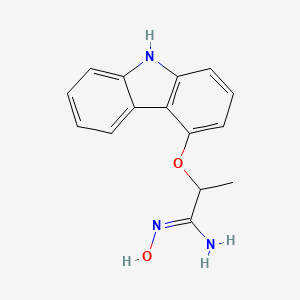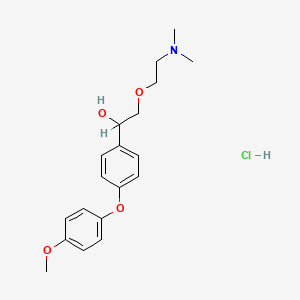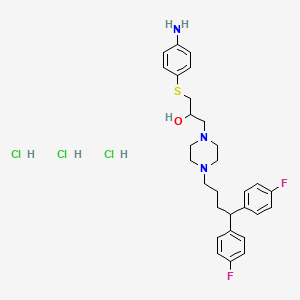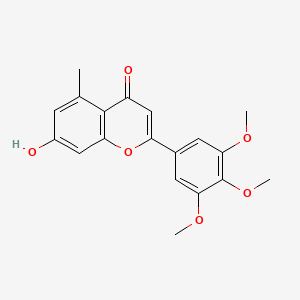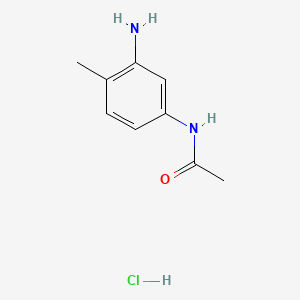
1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.275 g/mol . This compound is characterized by the presence of a cyanomethyl group and a carboxy-substituted iminopyrrolidine ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a cyanomethyl group with an iminopyrrolidine derivative in the presence of a suitable catalyst . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyanomethyl-2-(N-(1-carboxy-2,2-dimethylethyl))iminopyrrolidine can be compared with similar compounds such as:
1-Cyanomethyl-2-iminopyrrolidine: Similar structure but lacks the carboxy-substituted group.
N-cyanoalkyl-functionalized imidazolium compounds: These compounds have similar functional groups but different core structures
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
91417-79-7 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8(2)10(11(15)16)13-9-4-3-6-14(9)7-5-12/h8,10H,3-4,6-7H2,1-2H3,(H,15,16) |
InChI Key |
RNWWLOARYOFHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N=C1CCCN1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


